molecular formula C12H21NOSi B12525759 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 849421-13-2

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B12525759
CAS No.: 849421-13-2
M. Wt: 223.39 g/mol
InChI Key: RKHIUDVDHLYSEG-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- is a bicyclic γ-lactam compound. . This compound has significant applications in the field of synthetic organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- can be achieved through various synthetic routes. One common method involves the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one using whole cell catalysts to obtain both optical forms of the lactam with high optical purity . Another method includes the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one with electrophilic reagents to give addition products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale biotransformation processes using whole cell catalysts. These processes are designed to be rapid and facile, allowing for the efficient production of the compound with high optical purity .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include MCPBA for oxidation and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include epoxides, polyfunctionalized bicyclic systems, and other derivatives that can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets and pathways. For example, in the synthesis of (−)-carbovir, the compound undergoes biotransformation processes to achieve high optical purity, which is crucial for its inhibitory effects on HIV-1 . The compound’s unique structure allows it to interact with enzymes and other biological molecules, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in the synthesis of therapeutic drugs and other biologically active compounds make it a valuable intermediate in synthetic organic chemistry.

Properties

CAS No.

849421-13-2

Molecular Formula

C12H21NOSi

Molecular Weight

223.39 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)13-10-7-6-9(8-10)11(13)14/h6-7,9-10H,8H2,1-5H3

InChI Key

RKHIUDVDHLYSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C2CC(C1=O)C=C2

Origin of Product

United States

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